molecular formula C18H11NO3 B1299116 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione CAS No. 6914-99-4

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione

Cat. No.: B1299116
CAS No.: 6914-99-4
M. Wt: 289.3 g/mol
InChI Key: MBOMACZFYPHXRJ-UHFFFAOYSA-N
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Description

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione is a heterocyclic compound characterized by an isoquinoline nucleus and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another approach involves the use of acryloyl benzamides as key substrates, employing different radical precursors such as carbon, sulfur, phosphorus, nitrogen, silicon, and bromine .

Industrial Production Methods

Industrial production of this compound often employs green and efficient synthetic methods. One such method involves the use of heterogeneous catalysts for the functionalization of isoquinoline derivatives . These methods aim to minimize environmental impact while maximizing yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrochloric acid or sodium hydroxide as catalysts.

Major Products Formed

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of hydroquinone derivatives.

    Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Isoindoline-1,3-dione: Shares a similar core structure but lacks the hydroxyphenyl group.

    Quinoline derivatives: Possess a similar nitrogen-containing heterocyclic structure.

Uniqueness

2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione is unique due to the presence of both the hydroxyphenyl group and the isoquinoline nucleus. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-hydroxyphenyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO3/c20-13-9-7-12(8-10-13)19-17(21)14-5-1-3-11-4-2-6-15(16(11)14)18(19)22/h1-10,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOMACZFYPHXRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70353575
Record name 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642603
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6914-99-4
Record name 2-(4-Hydroxy-phenyl)-benzo[de]isoquinoline-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70353575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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